

2-(4-Hydroxyphenyl)-L-glycine-d2 molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Hydroxyphenyl)-L-glycine-d2

Cat. No.: B12413893

[Get Quote](#)

A Technical Guide to 2-(4-Hydroxyphenyl)-L-glycine-d2

This document provides a comprehensive overview of the chemical properties, applications, and relevant experimental workflows for **2-(4-Hydroxyphenyl)-L-glycine-d2**. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Core Compound Data

2-(4-Hydroxyphenyl)-L-glycine-d2 is the deuterium-labeled form of 2-(4-Hydroxyphenyl)-L-glycine.[1][2][3] The incorporation of stable heavy isotopes is primarily for use as tracers in quantitative analysis.[1][3] Deuteration can potentially influence the pharmacokinetic and metabolic profiles of drug molecules.[1][2][3]

Property	Data	Citations
Molecular Weight	169.17 g/mol	[1][2][3]
Chemical Formula	C ₈ H ₇ D ₂ NO ₃	[1][2][3]
CAS Number	1213379-02-2	[1][2]

Primary Applications

Due to its isotopic labeling, the primary applications of **2-(4-Hydroxyphenyl)-L-glycine-d2** are in analytical chemistry:

- Internal Standard: It serves as an ideal internal standard for quantitative analysis of 2-(4-Hydroxyphenyl)-L-glycine in biological matrices using techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[1\]](#)
- Tracer Studies: It can be used as a tracer to study the metabolic fate and pharmacokinetic profiles of 2-(4-Hydroxyphenyl)-L-glycine and related compounds.[\[1\]](#)

Experimental Protocols

While specific synthesis protocols for the deuterated compound are proprietary, the following sections detail relevant methodologies for the non-deuterated parent compound and the application of the deuterated standard in quantitative analysis.

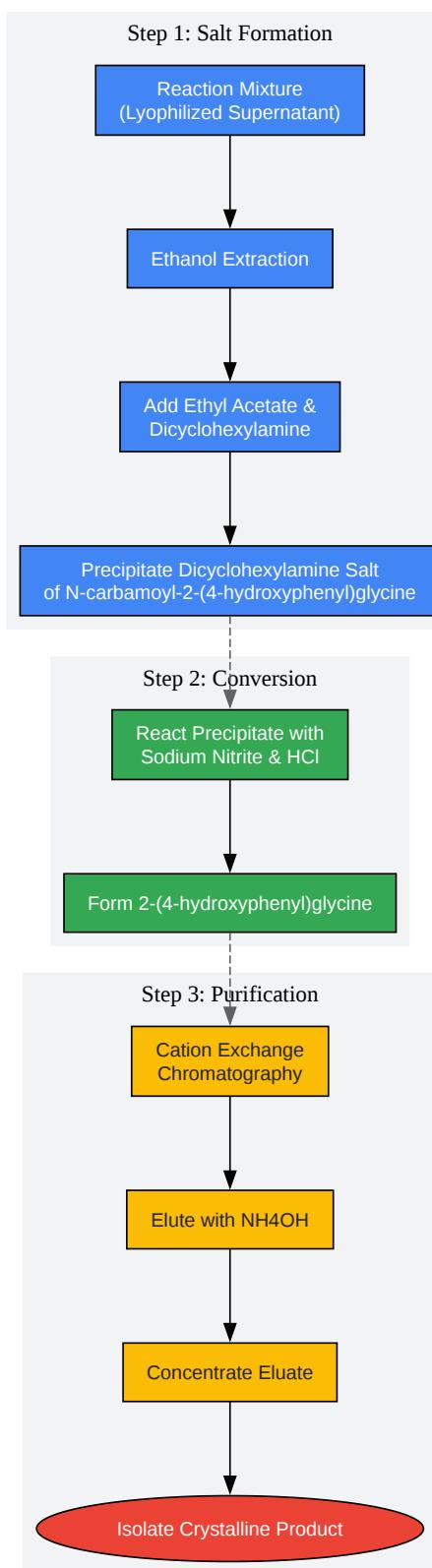
Reference Synthesis of Non-Deuterated 2-(4-Hydroxyphenyl)glycine

This protocol describes a method for synthesizing the non-labeled parent compound, 2-(4-hydroxyphenyl)glycine.

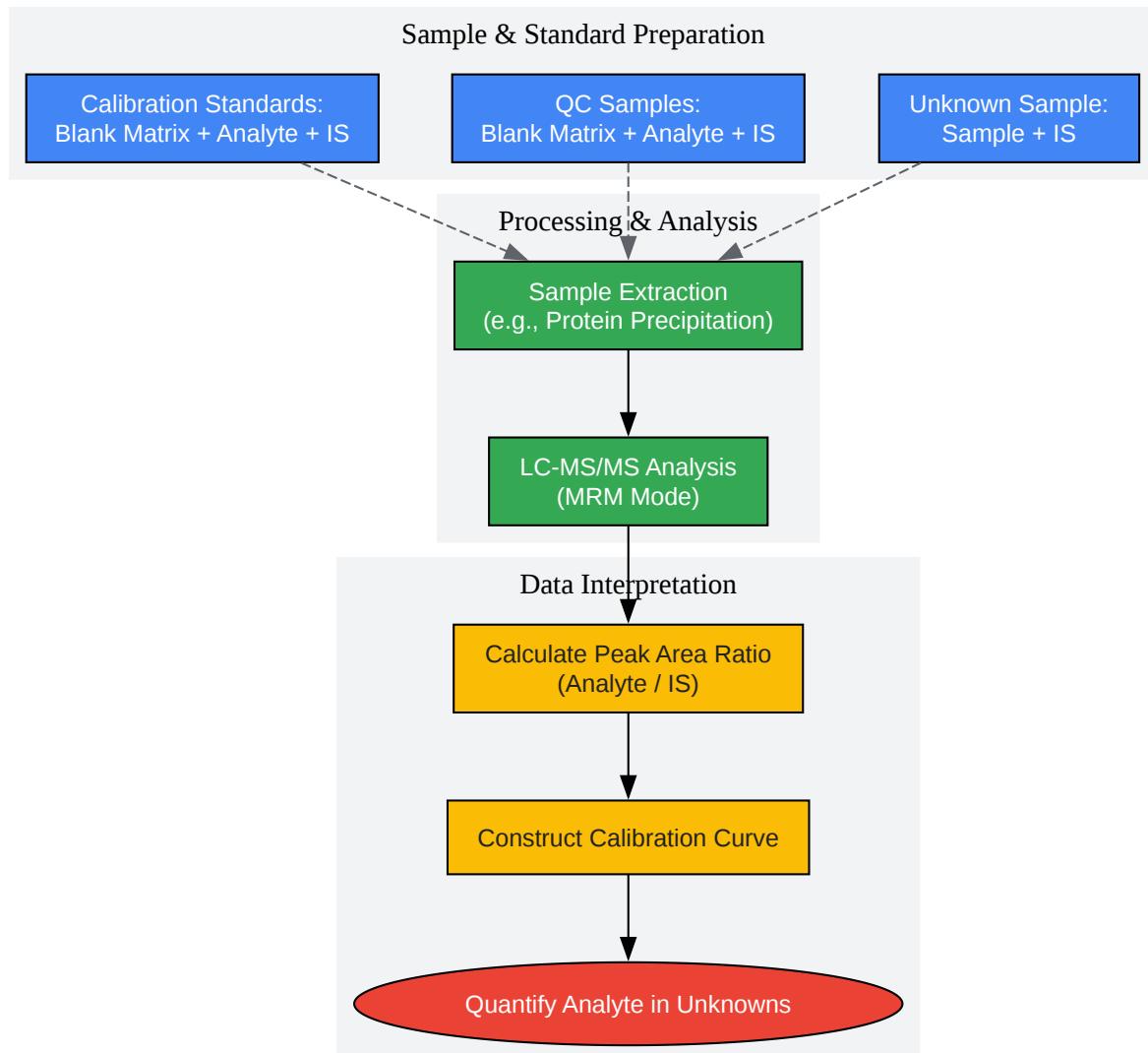
- Formation of N-carbamoyl-2-(4-hydroxyphenyl)glycine:
 - An initial reaction mixture is prepared and centrifuged. The resulting supernatant is lyophilized (freeze-dried).[\[4\]](#)
 - The residue is extracted with ethanol.[\[4\]](#)
 - After filtering insoluble materials, ethyl acetate is added to the ethanol solution (2:1 weight ratio of ethyl acetate to ethanol).[\[4\]](#)
 - Approximately 1.5 equivalents of dicyclohexylamine are added, leading to the precipitation of the dicyclohexylamine salt of N-carbamoyl-2-(4-hydroxyphenyl)glycine.[\[4\]](#)
- Conversion to 2-(4-hydroxyphenyl)glycine:

- The white precipitate is isolated and reacted with 1.1 equivalents of sodium nitrite in an aqueous medium.[4]
- The reaction is conducted under acidic conditions using hydrochloric acid at room temperature for one hour.[4]
- Purification:
 - The reaction mixture is passed through a column containing a strongly acidic cation exchange resin (e.g., Amberlite IR-120B, H-type) to adsorb the final product.[4]
 - The product is then eluted from the resin using 1.5 N ammonium hydroxide (NH₄OH).[4]
 - Crystalline 2-(4-hydroxyphenyl)glycine is isolated by concentrating the eluate under reduced pressure.[4]

Use as an Internal Standard in LC-MS/MS Quantitative Analysis


This protocol outlines a typical workflow for using **2-(4-Hydroxyphenyl)-L-glycine-d2** as an internal standard (IS) to quantify the non-labeled analyte in a sample (e.g., plasma).

- Preparation of Stock Solutions:
 - Prepare a stock solution of the analyte (2-(4-Hydroxyphenyl)-L-glycine) at a known high concentration (e.g., 1 mg/mL) in a suitable solvent.
 - Prepare a stock solution of the internal standard (**2-(4-Hydroxyphenyl)-L-glycine-d2**) at a known concentration (e.g., 1 mg/mL).
- Preparation of Calibration Curve and Quality Control Samples:
 - Generate a series of calibration standards by spiking a blank matrix (e.g., drug-free plasma) with known concentrations of the analyte.
 - Add a fixed concentration of the internal standard (IS) to each calibration standard.


- Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
- Sample Preparation:
 - To a known volume of the unknown sample, add the same fixed amount of the internal standard solution.
 - Perform a sample extraction procedure (e.g., protein precipitation with acetonitrile or solid-phase extraction) to remove interferences.
 - Evaporate the supernatant and reconstitute in the mobile phase.
- LC-MS/MS Analysis:
 - Inject the prepared samples, calibration standards, and QC samples onto an appropriate Liquid Chromatography (LC) column (e.g., C18) for separation.
 - Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
 - Define specific MRM transitions (precursor ion → product ion) for both the analyte and the internal standard.
- Data Analysis:
 - Calculate the peak area ratio of the analyte to the internal standard for all samples.
 - Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Visualizations

The following diagrams illustrate the workflows described in the protocols section.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 2-(4-hydroxyphenyl)glycine.

[Click to download full resolution via product page](#)

Caption: Workflow for quantitative analysis using an internal standard (IS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-(4-Hydroxyphenyl)-L-glycine-d2-产品信息-Felix [felixbio.cn]
- 3. 2-(4-Hydroxyphenyl)-L-glycine-d2_product_DataBase_PeptideDB [peptidedb.com]
- 4. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [2-(4-Hydroxyphenyl)-L-glycine-d2 molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12413893#2-4-hydroxyphenyl-l-glycine-d2-molecular-weight-and-formula\]](https://www.benchchem.com/product/b12413893#2-4-hydroxyphenyl-l-glycine-d2-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com